molecular formula C31H31N5 B2481051 4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477241-55-7

4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B2481051
CAS-Nummer: 477241-55-7
Molekulargewicht: 473.624
InChI-Schlüssel: BEVVRLGLDYVZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C31H31N5 and its molecular weight is 473.624. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (commonly referred to as compound 1) has garnered attention in pharmacological research due to its potential biological activities. With a molecular formula of C31H31N5C_{31}H_{31}N_5 and a molecular weight of approximately 473.624 g/mol, this compound is being investigated for its role in various therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure

The IUPAC name of the compound is:
4 3 methyl 4 4 methylphenyl piperazin 1 yl 7 4 methylphenyl 5 phenylpyrrolo 2 3 d pyrimidine\text{4 3 methyl 4 4 methylphenyl piperazin 1 yl 7 4 methylphenyl 5 phenylpyrrolo 2 3 d pyrimidine}

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cell signaling pathways.

Kinase Inhibition

Recent studies have shown that compound 1 exhibits inhibitory effects on specific kinases, which are crucial in cancer proliferation and survival. For instance, it has been noted to inhibit the FLT3 kinase, a target for treating acute myeloid leukemia (AML). This inhibition results in the suppression of downstream signaling pathways such as STAT5 and ERK1/2, which are often activated in cancerous cells.

Table 1: Biological Activity Summary

Activity TypeTarget/EffectObservationsReference
Kinase Inhibition FLT3Inhibition observed at nanomolar concentrations; suppresses STAT5 and ERK1/2 phosphorylation
Cytotoxicity Cancer Cell LinesIC50 values of 2 µM (MCF-7) and 5 µM (other lines) compared to standard treatments
Receptor Interaction Potential neuropharmacological effectsModulation of neurotransmitter receptors observed in preliminary studies

Case Study 1: Inhibition of FLT3 Kinase

In a study involving MV4-11 cells (a model for AML), compound 1 was tested for its inhibitory effects on FLT3 kinase. The results demonstrated that the compound effectively inhibited autophosphorylation of FLT3 at low nanomolar doses. This inhibition correlated with reduced cell proliferation and increased apoptosis in treated cells, indicating its potential as a therapeutic agent for AML.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of compound 1 on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that compound 1 exhibited significant cytotoxicity with IC50 values of 2 µM against MCF-7 cells, showcasing its potential as an anticancer agent.

Eigenschaften

IUPAC Name

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5/c1-22-9-13-26(14-10-22)35-18-17-34(19-24(35)3)30-29-28(25-7-5-4-6-8-25)20-36(31(29)33-21-32-30)27-15-11-23(2)12-16-27/h4-16,20-21,24H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVVRLGLDYVZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.